molecular formula C7H12OS B2658733 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 2460750-47-2

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol

Cat. No.: B2658733
CAS No.: 2460750-47-2
M. Wt: 144.23
InChI Key: KYHFZHXWZLVPBP-UHFFFAOYSA-N
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Description

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a synthetically valuable chiral building block that incorporates a rigid, sulfur-containing bicyclic framework. This structure is characterized by a thiolane ring fused to a methanol-functionalized bridge, making it a versatile precursor in medicinal chemistry and materials science. Its core scaffold is related to other bicyclo[2.2.1]heptane derivatives, which are widely recognized for their conformational restraint and are frequently employed in pharmaceutical research to define the bioactive conformation of nucleosides and other active compounds . The primary research value of this compound lies in its application as a key intermediate for the synthesis of more complex, stereochemically defined molecules. The presence of the sulfur atom and the hydroxyl group on the strained bicyclic system allows for diverse chemical modifications. Researchers can exploit this functionality to create novel ligand libraries or to incorporate the constrained scaffold into larger molecular architectures, such as nucleotide analogues where such frameworks are used to lock the sugar moiety into a specific conformation for receptor binding studies . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-thiabicyclo[2.2.1]heptan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFZHXWZLVPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol can be synthesized from 2-thiabicyclo[2.2.1]heptan-3-one. The synthesis involves the reduction of the ketone group to a hydroxyl group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis from bio-based olefin carboxylic acids. The process yields the compound in high purity and involves steps such as catalytic hydrogenation and purification .

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The sulfur atom in the bicyclic structure can participate in redox reactions, affecting the compound’s overall chemical behavior .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol and related compounds:

Compound Name Structural Features Physical/Chemical Properties Reactivity/Applications
This compound Methanol at C3 bridgehead; bicyclo[2.2.1] Likely lower thermal stability than BTL; hydroxyl group enables functionalization Potential monomer precursor or pharmaceutical intermediate (inferred from synthesis pathways)
2-Thiabicyclo[2.2.1]heptan-3-one (BTL) Ketone at C3; bicyclo[2.2.1] $ T_m = 166–213^\circ \text{C} $; high crystallinity; recyclable polymer (PBTL) Polymerization into PBTL; high tensile strength resembling polyolefins
2-Thiabicyclo[2.2.1]heptan-6-exo-ol Alcohol at C6; exo configuration Studied in solvolysis reactions; stereochemical influence on reactivity Model for understanding sulfur’s role in solvolysis mechanisms
Gamma-thiolactone bridged with pyrrolidine 5-membered thiolactone; pyrrolidine bridge Amorphous polymer; low dispersity ($ \text{Đ} = 1.32 $); $ M_w = 226 \, \text{kg/mol} $ Recyclable polymer with post-polymerization modification via amine groups
Beta-thiolactone (geminal dimethyl) 4-membered thiolactone; dimethyl substituents Semicrystalline; brittle mechanical properties Recyclable but limited by brittleness
2-Thiabicyclo[3.2.1]octane derivatives Larger bicyclo[3.2.1] framework Lower ring strain; derivatives characterized for petroleum applications Sulfur-containing additives or lubricants

Key Comparative Insights

Stereochemical and Positional Effects
  • Bridgehead vs. Non-Bridgehead Substitution: The C3 bridgehead methanol group in this compound introduces steric constraints distinct from C6-substituted analogues (e.g., 2-Thiabicyclo[2.2.1]heptan-6-exo-ol). Solvolysis studies show that sulfur’s position and substituent configuration (exo/endo) critically influence reaction mechanisms and rates .
  • Ring Size and Strain : Smaller bicyclo[2.2.1] systems (e.g., BTL) exhibit higher ring strain, enabling facile polymerization/depolymerization ($ T_{\text{co}} = -20^\circ \text{C} $) compared to larger thiabicyclo[3.2.1]octane derivatives .
Thermal and Mechanical Properties
  • Crystallinity : BTL-derived PBTL achieves tunable crystallinity (16–100%) and high $ T_m $ (up to $ 213^\circ \text{C} $) through tacticity control, outperforming amorphous gamma-thiolactone polymers .
  • Brittleness vs. Ductility : Beta-thiolactones are brittle due to their rigid 4-membered rings, whereas PBTL mimics polyolefin-like ductility, highlighting the impact of ring size on mechanical behavior .
Recyclability and Functionalization

Biological Activity

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is an organic compound characterized by its unique bicyclic structure that incorporates a sulfur atom. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic applications and interesting chemical properties.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C7H12OS
  • Molecular Weight: 144.24 g/mol
  • CAS Number: 2460750-47-2

The compound features a hydroxyl group (-OH) that can participate in hydrogen bonding, enhancing its reactivity and biological interactions. The presence of sulfur in the bicyclic framework also contributes to its unique redox properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group facilitates interactions through hydrogen bonding, while the sulfur atom can engage in redox reactions, influencing cellular processes.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Antioxidant Activity: The presence of the sulfur atom allows for potential antioxidant effects, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects: Preliminary studies suggest that it may have protective effects on neuronal cells, making it a candidate for research into neurodegenerative diseases.
  • Antimicrobial Properties: Some studies have indicated that sulfur-containing compounds can exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

  • Neuroprotective Studies:
    • A study conducted on neuronal cell lines demonstrated that this compound could reduce cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.
    • The mechanism was linked to the modulation of intracellular signaling pathways involved in apoptosis.
  • Antioxidant Activity:
    • In vitro assays showed that this compound scavenged free radicals effectively, indicating strong antioxidant properties.
    • Comparative studies with known antioxidants revealed that it performed similarly to established compounds like ascorbic acid.
  • Antimicrobial Testing:
    • Preliminary screening against various bacterial strains showed moderate antimicrobial activity, warranting further investigation into its application as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Thiabicyclo[2.2.1]heptan-3-oneKetone instead of hydroxylLimited neuroprotective effects
Bicyclo[2.2.1]heptan-3-ylmethanolLacks sulfur; similar structureLower antioxidant capacity

The unique combination of a hydroxyl group and a sulfur atom in this compound distinguishes it from similar compounds, enhancing its potential for diverse biological activities.

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